5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17ClN4O2/c1-25-14-7-8-15(18(9-14)26-2)17-10-16(12-3-5-13(20)6-4-12)23-19-21-11-22-24(17)19/h3-11,17H,1-2H3,(H,21,22,23) |
InChI Key |
IRRYFXGMZANLDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is conducted at room temperature and yields highly functionalized triazolopyrimidines with excellent efficiency . The reaction conditions are mild, making the process straightforward and scalable for industrial applications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring consistent reaction conditions, purity of reagents, and efficient isolation and purification techniques to achieve high yields and quality of the final product.
Chemical Reactions Analysis
One-Pot Three-Component Reaction
-
Reagents/Catalysts : 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst.
-
Conditions : Room temperature, polar aprotic solvents (e.g., DMF).
-
Mechanism : Combines 5-amino-1,2,4-triazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) to form the triazolo[1,5-a]pyrimidine core via cyclization .
Acid/Basic Cyclization
-
Reagents : Acids (e.g., HCl) or bases (e.g., NaOH).
-
Conditions : Heated solutions (60–100°C) in solvents like ethanol or DMF.
-
Mechanism : Precursor molecules undergo intramolecular cyclization to form the fused triazole-pyrimidine ring system .
| Method | Key Reagents | Conditions | Yield |
|---|---|---|---|
| One-Pot Three-Component | TMDP, 5-amino-1,2,4-triazole, 1,3-dicarbonyl compounds | Room temperature, DMF | High |
| Acid/Basic Cyclization | HCl/NaOH, triazole derivatives | 60–100°C, ethanol/DMF | Moderate |
Structural Reactivity
The compound’s reactivity stems from its functional groups:
-
Chlorophenyl Substituent : Susceptible to nucleophilic aromatic substitution under strongly basic or acidic conditions.
-
Dimethoxyphenyl Substituent : Demethylation of methoxy groups may occur under acidic or oxidative conditions, altering solubility and bioactivity.
-
Triazolo[1,5-a]pyrimidine Core : Engages in covalent binding with nucleophilic sites (e.g., enzymes) via electrophilic positions in the fused ring system .
Structural Analogues and Variations
Several derivatives exhibit structural similarities but distinct reactivity profiles.
Scientific Research Applications
Structural Characteristics
This compound belongs to the triazolopyrimidine class of heterocycles, which are known for their diverse biological activities. Its molecular formula is , and it exhibits a complex structure that contributes to its pharmacological properties.
Anti-inflammatory Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of prostaglandins and other inflammatory mediators, making them potential candidates for treating inflammatory diseases. In particular, the anti-inflammatory activity of similar compounds was evaluated through various assays where they demonstrated lower ulcerogenic effects compared to traditional anti-inflammatory drugs like Diclofenac .
Antitumor Effects
Triazolopyrimidine derivatives have been investigated for their antitumor potential. A study highlighted the synthesis of novel triazole derivatives from related precursors that exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Similar triazolopyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens, suggesting that this class of compounds could be developed into new antimicrobial agents .
Case Study 1: Anti-inflammatory Evaluation
In a pharmacological study assessing the anti-inflammatory effects of synthesized triazolopyrimidine derivatives, several compounds were tested for their ability to reduce edema in animal models induced by carrageenan. The results indicated that certain derivatives showed significant reduction in swelling compared to control groups, supporting their potential use as anti-inflammatory agents .
Case Study 2: Antitumor Activity Assessment
Another investigation involved the evaluation of triazolopyrimidine derivatives against human cancer cell lines. The study reported that specific modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the promise of these compounds in targeted cancer therapies .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s triazolopyrimidine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups
Q & A
(Basic) What are the most efficient synthetic routes for preparing 5-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)triazolopyrimidine derivatives?
Answer:
Two optimized protocols are widely used:
- Method A (Solvent-based): Reactants (e.g., 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) are stirred in a water/ethanol (1:1 v/v) mixture at reflux (65–80°C) with 10 mol% 4,4’-trimethylenedipiperidine (TMDP) catalyst. Yields reach 92% after recrystallization .
- Method B (Molten TMDP): Reactions occur in molten TMDP (65°C), eliminating solvents. The catalyst acts as both solvent and base, achieving 92% yield with simplified purification .
Key Advantages:
- Green Chemistry: Both methods avoid volatile solvents and enable TMDP recycling (5+ cycles without activity loss) .
- Scalability: Gram-scale synthesis is feasible with minimal waste .
(Basic) What characterization techniques are critical for confirming the structure of triazolopyrimidine derivatives?
Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.4–9.3 ppm) .
- X-ray Crystallography: Confirms dihedral angles (e.g., 83.94° between triazole and chlorophenyl groups) and ring puckering (envelope conformation for dihydropyrimidine) .
- Elemental Analysis: Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
(Advanced) How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Catalyst Loading: TMDP at 10 mol% balances reactivity and cost. Excess TMDP (>15 mol%) does not improve yields .
- Temperature Control: Molten TMDP (65°C) minimizes side reactions vs. solvent-based reflux (~80°C) .
- Solvent Choice: Ethanol/water mixtures reduce toxicity but may require longer reaction times (6–8 hours) compared to solvent-free methods (4–5 hours) .
(Advanced) How should researchers resolve contradictions in reported catalyst toxicity (e.g., TMDP vs. piperidine)?
Answer:
A discrepancy exists between sources:
- : TMDP is highlighted as a low-toxicity alternative to piperidine, with non-flammable, non-volatile properties .
- : Incorrectly states TMDP has "high toxicity," likely a typographical error. Piperidine is restricted due to its use in illicit drug synthesis, making TMDP preferable .
Resolution: Cross-check primary literature (e.g., safety data sheets) and prioritize protocols from peer-reviewed journals. TMDP’s low toxicity is validated by its recyclability and eco-friendly profile .
(Advanced) What structural insights can X-ray crystallography provide for this compound?
Answer:
X-ray analysis reveals:
- Ring Conformations: The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Å), while the triazole ring is planar .
- Intermolecular Interactions: N–H⋯N hydrogen bonds stabilize crystal packing (bond length: 2.89 Å) .
- Dihedral Angles: The 4-chlorophenyl and triazole rings are nearly perpendicular (83.94°), influencing π-π stacking in biological targets .
(Advanced) How can researchers design experiments to evaluate biological activity?
Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF) at position 5 or 7 to enhance binding to enzymes like MDM2-p53 or dehydrogenases .
- In Vitro Assays: Use Mycobacterium tuberculosis H37Rv for antitubercular testing (MIC values <1 µg/mL in related triazolopyrimidines) .
- Mechanistic Studies: Monitor enzyme inhibition via fluorescence polarization or surface plasmon resonance (SPR) .
(Advanced) How do substituents influence reactivity in N-alkylation reactions?
Answer:
- Electron-Deficient Substituents (e.g., -Cl, -CF): Increase electrophilicity at C7, facilitating nucleophilic attack by amines (e.g., 4-methoxyphenethylamine) .
- Steric Effects: Bulky groups at C5 reduce alkylation efficiency (yield drop from 92% to 65% with tert-butyl substituents) .
Methodology: Use acetonitrile/water with KCO for selective N(4)-alkylation, confirmed by H NMR shifts (e.g., C2-H downfield shift from δ 6.2 to 6.8) .
(Advanced) What are the trade-offs between molten TMDP and solvent-based synthesis?
Answer:
| Parameter | Molten TMDP | Water/Ethanol |
|---|---|---|
| Yield | 92% | 92% |
| Reaction Time | 4–5 hours | 6–8 hours |
| Purification | Simple filtration | Recrystallization |
| Environmental Impact | Solvent-free | Low-toxicity solvents |
| Scalability | Limited by TMDP volume | Easier for large scale |
Molten TMDP is preferred for rapid, small-scale synthesis, while solvent-based methods suit larger batches .
(Advanced) How can data reproducibility challenges be addressed across labs?
Answer:
- Standardized Protocols: Adopt exact TMDP grades (e.g., Merck Millipore) and control solvent ratios (water/ethanol ±2% v/v) .
- Catalyst Recycling: Reuse TMDP ≥5 times but monitor activity via TLC (R shift indicates degradation) .
- Contradictory Data: Validate NMR spectra against published shifts (e.g., triazole-H at δ 8.42 in DMSO-d) .
(Advanced) What mechanistic role does TMDP play in cyclocondensation reactions?
Answer:
TMDP acts as a bifunctional catalyst :
- Lewis Base Sites: Activate carbonyl groups via hydrogen bonding (N–H⋯O=C interactions) .
- Hydrogen Bond Acceptor-Donor: Stabilizes intermediates during triazole-pyrimidine ring formation .
- Kinetic Studies: Rate-limiting step is imine formation (confirmed by Arrhenius plots, = 45 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
